molecular formula C10H13NO3S2 B15126265 4-Methylsulfanyl-2-(thiophene-2-carbonylamino)butanoic acid

4-Methylsulfanyl-2-(thiophene-2-carbonylamino)butanoic acid

Cat. No.: B15126265
M. Wt: 259.3 g/mol
InChI Key: GTPDHYQKBSCXAP-UHFFFAOYSA-N
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Description

4-Methylsulfanyl-2-(thiophene-2-carbonylamino)butanoic acid is an organic compound with the molecular formula C11H16N2O3S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylsulfanyl-2-(thiophene-2-carbonylamino)butanoic acid can be achieved through several synthetic routes. One common method involves the condensation of thiophene-2-carboxylic acid with 4-methylsulfanyl-2-aminobutanoic acid under acidic conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Another approach involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid group of thiophene-2-carboxylic acid, followed by reaction with 4-methylsulfanyl-2-aminobutanoic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Methylsulfanyl-2-(thiophene-2-carbonylamino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thiophene ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

4-Methylsulfanyl-2-(thiophene-2-carbonylamino)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-Methylsulfanyl-2-(thiophene-2-carbonylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring and the methylsulfanyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylsulfanyl-2-(thiophene-2-carbonylamino)pentanoic acid: Similar structure with an additional carbon in the butanoic acid chain.

    4-Methylsulfanyl-2-(furan-2-carbonylamino)butanoic acid: Similar structure with a furan ring instead of a thiophene ring.

    4-Methylsulfanyl-2-(pyridine-2-carbonylamino)butanoic acid: Similar structure with a pyridine ring instead of a thiophene ring.

Uniqueness

4-Methylsulfanyl-2-(thiophene-2-carbonylamino)butanoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H13NO3S2

Molecular Weight

259.3 g/mol

IUPAC Name

4-methylsulfanyl-2-(thiophene-2-carbonylamino)butanoic acid

InChI

InChI=1S/C10H13NO3S2/c1-15-6-4-7(10(13)14)11-9(12)8-3-2-5-16-8/h2-3,5,7H,4,6H2,1H3,(H,11,12)(H,13,14)

InChI Key

GTPDHYQKBSCXAP-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC=CS1

Origin of Product

United States

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